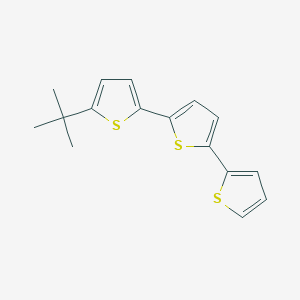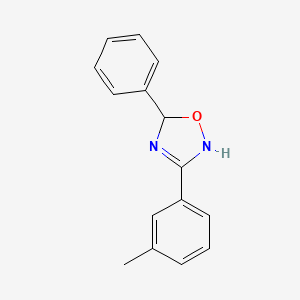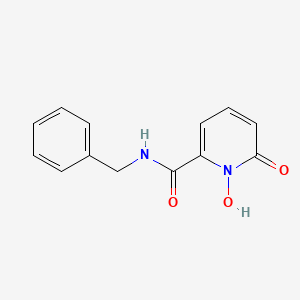-lambda~5~-phosphane CAS No. 113109-83-4](/img/no-structure.png)
[(Diphenylphosphanyl)methylidene](trimethyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is known for its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable methylidene precursor under controlled conditions. One common method involves the use of Grignard reagents, where the reaction of diphenylphosphine with a methylidene Grignard reagent yields the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, forming complexes with transition metals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane can be compared with other similar compounds, such as triphenylphosphine and methylenetriphenylphosphorane. While all these compounds contain phosphorus atoms bonded to carbon atoms, (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is unique in its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in forming complexes with various metal ions .
List of Similar Compounds
- Triphenylphosphine
- Methylenetriphenylphosphorane
- Tris(diphenylphosphinomethyl)ethane
Properties
| 113109-83-4 | |
Molecular Formula |
C16H20P2 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
diphenylphosphanylmethylidene(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C16H20P2/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
QKTSHFMVVGWNPB-UHFFFAOYSA-N |
Canonical SMILES |
CP(=CP(C1=CC=CC=C1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)

![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)

![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)


